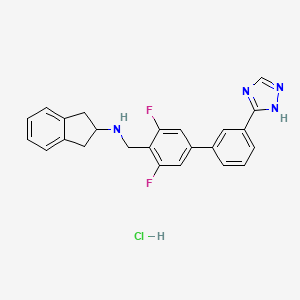

GSK1521498 free base (hydrochloride)

Description

The exact mass of the compound GSK1521498 hydrochloride is 438.1422807 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality GSK1521498 free base (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GSK1521498 free base (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N4.ClH/c25-22-11-19(15-6-3-7-18(8-15)24-28-14-29-30-24)12-23(26)21(22)13-27-20-9-16-4-1-2-5-17(16)10-20;/h1-8,11-12,14,20,27H,9-10,13H2,(H,28,29,30);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHUHXBWBZOSOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NCC3=C(C=C(C=C3F)C4=CC(=CC=C4)C5=NC=NN5)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClF2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007578-24-6 | |

| Record name | N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-4-biphenylyl]methyl}-2,3-dihydro-1H-inden-2-amine hydrochloride(1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of GSK1521498 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1521498 is a potent and selective antagonist of the μ-opioid receptor (MOR), which has been investigated for its potential therapeutic applications in disorders related to compulsive consumption, such as binge eating, alcohol dependence, and substance abuse.[] This technical guide provides a comprehensive overview of the core chemical properties of the GSK1521498 free base, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Core Chemical Properties

The fundamental chemical and physical properties of GSK1521498 free base are summarized in the tables below. These data are essential for its handling, formulation, and interpretation in experimental settings.

| Identifier | Value |

| IUPAC Name | N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-inden-2-amine |

| CAS Number | 1007573-18-3 |

| SMILES | C1C(CC2=CC=CC=C21)NCC3=C(C=C(C=C3F)C4=CC(=CC=C4)C5=NC=NN5)F[] |

| Physicochemical Property | Value | Notes |

| Molecular Formula | C24H20F2N4 | [] |

| Molecular Weight | 402.44 g/mol | [] |

| Appearance | Solid powder | [] |

| Melting Point | 606.9 ± 65.0 °C (Predicted) | [] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | at 20 °C[] |

| Solubility | 10 mM in DMSO | [] |

| Aqueous solubility data for the free base is not readily available. A protocol for preparing a 1.67 mg/mL solution in a mixture of DMSO and corn oil has been described.[2] |

Mechanism of Action and Signaling Pathway

GSK1521498 acts as a selective antagonist at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). In its native state, the MOR is coupled to inhibitory G proteins (Gi/o). Agonist binding to the MOR triggers a conformational change, leading to the exchange of GDP for GTP on the Gα subunit, and the subsequent dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effector proteins. The primary signaling pathway involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).

As an antagonist, GSK1521498 binds to the MOR but does not induce the conformational change required for G protein activation. Instead, it competitively blocks the binding of endogenous and exogenous MOR agonists, thereby inhibiting their effects. This blockade prevents the downstream signaling cascade, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels compared to the agonist-stimulated state.

References

In-Depth Technical Guide: Solubility Profile of GSK1521498 Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of GSK1521498 hydrochloride salt, a potent and selective μ-opioid receptor antagonist.[1] While specific quantitative solubility data for this compound is not extensively available in the public domain, this document synthesizes established principles of hydrochloride salt solubility, outlines detailed experimental protocols for its determination, and presents relevant physicochemical and pharmacological contexts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development. Key parameters such as solubility, pKa, logP, and melting point dictate a compound's behavior in various physiological and formulation environments.

Table 1: Physicochemical Properties of GSK1521498 Hydrochloride Salt

| Property | Value | Remarks |

| IUPAC Name | N-({3,5-Difluoro-3'-(1H-1,2,4-triazol-3-yl)-[1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-inden-2-amine hydrochloride | --- |

| Molecular Formula | C₂₄H₂₁ClF₂N₄ | For the hydrochloride salt. |

| Molecular Weight | 438.9 g/mol | For the hydrochloride salt. |

| Melting Point | Data not publicly available | The melting point of a hydrochloride salt is typically a sharp, well-defined temperature and is higher than that of the corresponding free base. |

| pKa | Data not publicly available | As the hydrochloride salt of a basic amine, the pKa value is critical in determining the pH-dependent solubility. The pKa of the conjugate acid is expected to be in the physiological pH range. |

| LogP | Data not publicly available | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. For a hydrochloride salt, the apparent partition coefficient (LogD) will be pH-dependent. Generally, the salt form is more hydrophilic than the free base.[2][3] |

Solubility Profile

The aqueous and solvent solubility of GSK1521498 hydrochloride salt is a critical determinant of its biopharmaceutical properties, including dissolution rate and oral bioavailability. As a hydrochloride salt of a weakly basic compound, its aqueous solubility is expected to be significantly pH-dependent.[4]

Aqueous Solubility:

The solubility of GSK1521498 hydrochloride salt in aqueous media is anticipated to be higher at lower pH values. In acidic environments, such as the stomach, the compound will exist predominantly in its protonated, more soluble cationic form. As the pH increases towards the pKa of the compound and beyond, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. This pH-dependent solubility is a crucial consideration for oral formulation design.[4][5]

Solvent Solubility:

While specific quantitative data is not available for GSK1521498 hydrochloride salt, general solubility trends for similar hydrochloride salts suggest the following:

-

High Solubility: Expected in polar protic solvents like water and methanol (B129727).

-

Moderate to High Solubility: Often observed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).

-

Lower Solubility: Generally found in less polar organic solvents.

It is important to note that the formation of hydrochloride salts is a common strategy to enhance the aqueous solubility of basic drug candidates.[6]

Table 2: Expected Solubility of GSK1521498 Hydrochloride Salt in Various Solvents

| Solvent | Expected Solubility | Rationale |

| Water (pH < pKa) | High | The compound is protonated and forms favorable interactions with polar water molecules. |

| Water (pH > pKa) | Low | The uncharged free base is less polar and has lower aqueous solubility. |

| Ethanol (B145695) | Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetone | Sparingly Soluble to Soluble | Acetone is a polar aprotic solvent with moderate solvating power for salts. |

| Acetonitrile | Sparingly Soluble | Acetonitrile is a polar aprotic solvent, but generally a weaker solvent for salts than DMSO or water. |

| Dichloromethane | Poorly Soluble | As a nonpolar solvent, it is not expected to effectively solvate the ionic hydrochloride salt. |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard experimental protocols that can be employed to characterize GSK1521498 hydrochloride salt.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][8][9]

Objective: To determine the saturation concentration of GSK1521498 hydrochloride salt in a specific solvent or buffer at a controlled temperature.

Materials:

-

GSK1521498 hydrochloride salt

-

Selected solvents (e.g., water, pH buffers, ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of GSK1521498 hydrochloride salt to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[7]

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

After equilibration, allow the samples to stand to permit the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration. This step is critical to prevent artificially high solubility readings.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of GSK1521498 in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculate the original solubility in the test solvent, accounting for the dilution factor.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[10]

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of GSK1521498.

Materials:

-

GSK1521498 hydrochloride salt

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh and dissolve a known amount of GSK1521498 hydrochloride salt in a solution of known ionic strength (e.g., 0.15 M KCl).[10]

-

If starting with the salt, titrate the solution with a standardized NaOH solution. If starting with the free base, titrate with a standardized HCl solution.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point, and subsequently the pKa.[11]

LogP Determination (Shake-Flask Method)

This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.[12]

Objective: To determine the octanol-water partition coefficient (LogP) of GSK1521498.

Materials:

-

GSK1521498 hydrochloride salt

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Vials or separatory funnels

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare a solution of GSK1521498 in either the aqueous or organic phase.

-

Add a known volume of this solution to a known volume of the other immiscible phase in a vial.

-

Agitate the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Separate the two phases by centrifugation.

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of GSK1521498 in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Mechanism of Action and Signaling Pathway

GSK1521498 is a selective μ-opioid receptor antagonist and, under certain conditions of receptor overexpression, exhibits inverse agonist properties.[13][14] The μ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist (e.g., morphine, endorphins), initiates a signaling cascade leading to analgesia and other effects.[15][16] As an antagonist, GSK1521498 binds to the μ-opioid receptor but does not elicit a response, thereby blocking the effects of endogenous or exogenous agonists.[17][18] As an inverse agonist, it can reduce the basal activity of the receptor.[13]

The canonical signaling pathway for the μ-opioid receptor involves the inhibition of adenylyl cyclase and the modulation of ion channels.[15][16]

Caption: μ-Opioid Receptor Signaling and GSK1521498 Action.

Conclusion

This technical guide has provided a detailed framework for understanding the solubility profile of GSK1521498 hydrochloride salt. While specific quantitative data remains proprietary, the principles outlined herein, based on the behavior of similar hydrochloride salts, offer valuable insights for researchers and drug development professionals. The provided experimental protocols serve as a robust starting point for in-house characterization of this and other similar compounds. Furthermore, understanding the compound's mechanism of action within the μ-opioid receptor signaling pathway is crucial for interpreting its pharmacological effects. Future work should aim to generate precise experimental data for GSK1521498 hydrochloride salt to further refine formulation and development strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrochloride - Wikipedia [en.wikipedia.org]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. byjus.com [byjus.com]

- 12. acdlabs.com [acdlabs.com]

- 13. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The novel mu-opioid antagonist, GSK1521498, reduces ethanol consumption in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mu opioid receptor antagonists: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK1521498: A Technical Guide to its Mechanism of Action as a Mu-Opioid Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1521498 is a novel, selective antagonist of the mu-opioid receptor (MOR) that has garnered significant interest for its potential in treating disorders related to compulsive reward-seeking behaviors.[1][2] A key feature of its pharmacological profile is its ability to act as an inverse agonist at the MOR. This technical guide provides an in-depth analysis of the mechanism of action of GSK1521498, focusing on its interaction with the MOR and the subsequent impact on downstream signaling pathways. The information presented herein is a synthesis of available preclinical data, intended to inform further research and drug development efforts in the field of opioid receptor pharmacology.

Core Mechanism of Action: State-Dependent Inverse Agonism

GSK1521498 is a high-affinity, selective antagonist for the human mu-opioid receptor (MOR).[1] It binds to the same orthosteric site as the classical antagonist naloxone.[1] Critically, the functional activity of GSK1521498 is not that of a simple neutral antagonist. Instead, it exhibits inverse agonism, a phenomenon where the ligand not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor.

However, a crucial finding is that the inverse agonist properties of GSK1521498 are context-dependent. This effect is most pronounced in experimental systems where the MOR is highly overexpressed or in tissues from subjects with a history of chronic morphine treatment.[1] In contrast, at lower, more physiologically relevant levels of MOR expression, GSK1521498 behaves more like a neutral antagonist, having no significant effect on basal receptor activity.[1] This state-dependent inverse agonism suggests a nuanced mechanism of action that may be particularly relevant in conditions of receptor upregulation or sensitization, such as in chronic opioid use.

Quantitative Data: Binding Affinity and Potency

The following tables summarize the quantitative data for GSK1521498 and comparator ligands at various opioid receptors.

Table 1: Opioid Receptor Binding Affinity of GSK1521498 and Comparator Antagonists [1]

| Compound | Human MOR (pKi) | Human DOR (pKi) | Human KOR (pKi) | Human NOR (pKi) |

| GSK1521498 | 9.2 ± 0.1 | 8.0 ± 0.1 | 8.0 ± 0.1 | 7.2 ± 0.1 |

| Naltrexone | 8.8 ± 0.1 | 8.1 ± 0.1 | 8.6 ± 0.1 | 7.4 ± 0.1 |

| 6-β-naltrexol | 8.8 ± 0.1 | 7.8 ± 0.1 | 8.0 ± 0.1 | 7.0 ± 0.1 |

Data are presented as mean ± SEM. pKi is the negative logarithm of the inhibitory constant (Ki).

Table 2: Functional Activity of GSK1521498 and Comparator Ligands at the Mu-Opioid Receptor in a [³⁵S]GTPγS Binding Assay [1]

| Compound | Activity in High MOR Expression System | Effect on Basal [³⁵S]GTPγS Binding |

| GSK1521498 | Inverse Agonist | Inhibition (up to 18%) |

| Naltrexone | Partial Agonist | Enhancement (~40%) |

| Naloxone | Partial Agonist | Enhancement (~20%) |

| 6-β-naltrexol | Partial Agonist | Enhancement (~30%) |

| Nalmefene | Partial Agonist | Enhancement (~20%) |

Signaling Pathways

G-Protein Coupling

The primary mechanism through which GSK1521498 exerts its inverse agonist effect is by modulating the interaction between the MOR and its associated G-proteins. In its basal state, the MOR can exhibit a low level of constitutive activity, leading to G-protein activation even in the absence of an agonist. GSK1521498, particularly in systems with high receptor expression, binds to the MOR and stabilizes it in an inactive conformation, thereby reducing this basal G-protein signaling.[1] This is evidenced by its ability to inhibit basal [³⁵S]GTPγS binding, a direct measure of G-protein activation.[1]

Caption: GSK1521498's effect on MOR G-protein signaling.

cAMP and β-Arrestin Signaling Pathways

Currently, there is a lack of published data specifically investigating the effects of GSK1521498 on the adenylyl cyclase/cAMP and β-arrestin signaling pathways downstream of the mu-opioid receptor. While MOR activation typically leads to the inhibition of adenylyl cyclase and subsequent recruitment of β-arrestin for desensitization and internalization, the modulatory effects of GSK1521498 on these specific pathways have not been characterized. Further research is required to fully elucidate the complete signaling profile of this compound.

Experimental Protocols

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of GSK1521498 for the mu-opioid receptor.

-

Cell Line: HEK293 cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³H]naloxone, a potent MOR antagonist.

-

Procedure:

-

Cell membranes are prepared from the HEK293-MOR cells.

-

Membranes are incubated with a fixed concentration of [³H]naloxone and varying concentrations of the competing ligand (GSK1521498 or other compounds).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific [³H]naloxone binding against the log concentration of the competing ligand. The IC50 (concentration of competing ligand that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.[1]

Caption: Workflow for the radioligand displacement binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a ligand to stimulate G-protein activation by the MOR.

-

Cell Line: CHO cells overexpressing the human mu-opioid receptor.

-

Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP that binds to activated Gα subunits.

-

Procedure:

-

Cell membranes are prepared from the CHO-MOR cells.

-

To assess inverse agonism, membranes are incubated with varying concentrations of GSK1521498 in the presence of GDP and [³⁵S]GTPγS.

-

To assess antagonism, membranes are incubated with a fixed concentration of an agonist (e.g., DAMGO) and varying concentrations of GSK1521498.

-

The reaction is incubated to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

The reaction is terminated by rapid filtration.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis: For inverse agonism, data are expressed as a percentage of basal [³⁵S]GTPγS binding. For antagonism, concentration-response curves are generated to determine the potency of the antagonist.[1]

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Conclusion and Future Directions

GSK1521498 is a selective mu-opioid receptor antagonist with a unique, state-dependent inverse agonist profile. Its ability to reduce basal MOR activity in settings of receptor overexpression or chronic agonist exposure suggests a therapeutic potential that may differ from traditional neutral antagonists. The provided data on its binding affinity and functional activity at the G-protein level offer a solid foundation for its characterization.

However, a significant gap in the understanding of GSK1521498's mechanism of action remains the absence of data on its effects on the cAMP and β-arrestin signaling pathways. Future research should prioritize the investigation of these pathways to build a complete picture of its signaling profile. Such studies will be invaluable in elucidating the full therapeutic potential and potential liabilities of GSK1521498 and in guiding the development of the next generation of MOR-targeted therapeutics.

References

- 1. Adenylyl cyclase superactivation induced by long-term treatment with opioid agonist is dependent on receptor localized within lipid rafts and is independent of receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Selectivity of GSK1521498 for Mu, Delta, and Kappa Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological selectivity of GSK1521498 for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented herein is compiled from preclinical research and is intended to inform professionals in the fields of pharmacology and drug development.

Core Focus: Receptor Selectivity and Functional Profile

GSK1521498, identified as N-{[3,5-difluoro-3′-(1H-1,2,4-triazol-3-yl)-4-biphenylyl]methyl}-2,3-dihydro-1H-inden-2-amine phosphate (B84403) (1:1), is a novel opioid receptor antagonist.[1] Its development has been geared towards addressing disorders related to compulsive consumption.[1] A critical aspect of its pharmacological profile is its selectivity for the mu-opioid receptor (MOR) over the delta (DOR) and kappa (KOR) opioid receptors.

Quantitative Analysis of Receptor Binding and Antagonist Potency

The selectivity of GSK1521498 has been quantified through various in vitro assays, primarily radioligand binding and functional assays. These studies have consistently demonstrated a preferential affinity and antagonist activity at the mu-opioid receptor.

Table 1: Antagonist Potency (fpKi) of GSK1521498 at Human Opioid Receptors

| Receptor Subtype | Antagonist Potency (fpKi) |

| Mu (MOPr) | 9.9 |

| Delta (DOPr) | 8.7 |

| Kappa (KOPr) | 8.7 |

| Nociceptin (B549756) (NOPr) | 7.9 |

fpKi is the negative logarithm of the antagonist equilibrium dissociation constant determined from functional assays.

Based on these functional potency values, GSK1521498 demonstrates approximately 14-fold selectivity for the mu-opioid receptor over both the delta and kappa opioid receptors, and about 100-fold selectivity over the nociceptin receptor.[1] Other in vitro affinity assays have indicated a selectivity of greater than 10-fold for human MOR and over 50-fold for rat MOR when compared to KOR and DOR.[2]

In addition to its antagonist activity, GSK1521498 has been shown to exhibit inverse agonist properties under specific experimental conditions, such as in cells with high expression levels of the mu-opioid receptor.[1][3][4] This is characterized by its ability to reduce the basal signaling activity of the receptor in the absence of an agonist.[1]

Experimental Methodologies

The characterization of GSK1521498's interaction with opioid receptors has been primarily achieved through radioligand binding assays and [³⁵S]GTPγS functional assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound to a specific receptor. For GSK1521498, competitive binding assays were utilized.

-

Objective: To determine the ability of GSK1521498 to displace a radiolabeled ligand from the mu-opioid receptor.

-

Cell Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably overexpressing the human mu-opioid receptor.[1]

-

Radioligand: [³H]naloxone was used as the radiolabeled antagonist for the mu-opioid receptor.[1]

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of [³H]naloxone.

-

Increasing concentrations of GSK1521498 were added to the incubation mixture.

-

The reaction was allowed to reach equilibrium.

-

The amount of bound radioactivity was measured after separating the bound from the free radioligand, typically by rapid filtration.

-

-

Data Analysis: The concentration of GSK1521498 that inhibits 50% of the specific binding of [³H]naloxone (IC₅₀) was determined. This value can be used to calculate the inhibitory constant (Ki).

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G proteins coupled to a receptor, providing an indication of a compound's agonist, antagonist, or inverse agonist activity.

-

Objective: To determine the functional effect of GSK1521498 on G protein activation at mu, delta, and kappa opioid receptors.

-

Cell Preparation: Membranes from CHO cells overexpressing either the human mu, delta, or kappa opioid receptor were used.[1]

-

Reagents:

-

[³⁵S]GTPγS: A non-hydrolyzable analog of GTP that binds to activated G proteins.

-

Agonists: Methionine-enkephalin (Met-Enk) for MOPr and DOPr, and dynorphin (B1627789) for KOPr were used to stimulate receptor activity.[1]

-

-

Procedure for Antagonism:

-

Cell membranes were incubated with [³⁵S]GTPγS, GDP, and a fixed concentration of the respective agonist.

-

Increasing concentrations of GSK1521498 were added.

-

The amount of bound [³⁵S]GTPγS was quantified to measure the extent of G protein activation.

-

-

Procedure for Inverse Agonism:

-

Cell membranes were incubated with [³⁵S]GTPγS and GDP in the absence of an agonist.

-

Increasing concentrations of GSK1521498 were added.

-

A decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity.[1]

-

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Caption: Canonical Gαi/o-coupled signaling pathway for the mu-opioid receptor, illustrating the antagonistic action of GSK1521498.

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay to determine functional activity.

References

- 1. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Pharmacological Profile of GSK1521498: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1521498 is a novel, potent, and selective μ-opioid receptor (MOR) antagonist with properties of an inverse agonist. It has been investigated for its therapeutic potential in disorders characterized by compulsive consumption and reward-seeking behaviors, such as addiction and binge eating. This technical guide provides a comprehensive overview of the pharmacological profile of GSK1521498 free base, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action

GSK1521498 exerts its pharmacological effects primarily through its interaction with the μ-opioid receptor, a G protein-coupled receptor (GPCR). Unlike neutral antagonists that simply block the receptor, GSK1521498 is characterized as an inverse agonist. This means that it not only blocks the binding of agonists like endorphins but also reduces the basal, constitutive activity of the μ-opioid receptor, promoting an inactive conformational state. This inverse agonism is particularly evident in systems with high receptor expression or following prolonged exposure to agonists like morphine.[1]

The endogenous opioid system, particularly the μ-opioid receptors, plays a crucial role in mediating the rewarding and motivational aspects of pleasurable stimuli, including food and drugs of abuse.[2] By antagonizing and reducing the basal activity of these receptors, GSK1521498 is thought to attenuate the reinforcing properties of such stimuli, thereby reducing compulsive consumption and seeking behaviors.[1][3]

Data Presentation: Quantitative Pharmacology

The following tables summarize the key quantitative data characterizing the pharmacological profile of GSK1521498.

Table 1: Opioid Receptor Binding Affinity of GSK1521498

| Receptor Subtype | Ligand | Ki (nM) | Species | Assay Type | Reference |

| μ (mu) | GSK1521498 | ~1.0 | Human (recombinant) | Radioligand Binding | [3] |

| δ (delta) | GSK1521498 | >100 | Human (recombinant) | Radioligand Binding | [3] |

| κ (kappa) | GSK1521498 | >100 | Human (recombinant) | Radioligand Binding | [3] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity of GSK1521498

| Assay Type | Parameter | Value | Cell Line | Comments | Reference |

| [35S]GTPγS Binding | Efficacy | Inverse Agonist | CHO cells expressing human MOR | Effect observed at high receptor expression levels. | [1] |

| [35S]GTPγS Binding | Efficacy | Neutral Antagonist | CHO cells expressing human MOR | Effect observed at low receptor expression levels. | [1] |

[35S]GTPγS binding assays measure the functional consequence of GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

Table 3: Pharmacokinetic Parameters of GSK1521498 in Humans (Oral Administration)

| Parameter | Value | Population | Study Conditions | Reference |

| Tmax (hours) | 2 - 5 | Healthy Volunteers | Single and multiple doses (2, 5, 10 mg) | [2] |

| Steady State | ~7 days | Healthy Volunteers | Once-daily administration | [2] |

| Dose Proportionality | Slightly greater than dose-proportional | Healthy Volunteers | 2, 5, and 10 mg doses | [2] |

Tmax is the time to reach the maximum plasma concentration.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of GSK1521498.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of GSK1521498 for the μ, δ, and κ opioid receptors.

Materials:

-

Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human μ, δ, or κ opioid receptor.

-

Radioligand: [3H]-diprenorphine (a non-selective opioid antagonist) or a subtype-selective radioligand.

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Test Compound: GSK1521498 free base.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with the radioligand at a concentration close to its Kd value and varying concentrations of GSK1521498.

-

Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess naloxone).

-

Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of GSK1521498 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assays

These functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a GPCR.

Objective: To characterize the functional activity of GSK1521498 at the μ-opioid receptor.

Materials:

-

Membrane Preparations: Membranes from CHO cells expressing the human μ-opioid receptor.

-

Radioligand: [35S]GTPγS.

-

Agonist Control: DAMGO (a potent and selective μ-opioid agonist).

-

Test Compound: GSK1521498 free base.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine diphosphate.

-

Filtration System and Scintillation Counter.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of GSK1521498 in the assay buffer containing GDP for 15-30 minutes at 30°C.

-

Initiation: Initiate the reaction by adding [35S]GTPγS.

-

Incubation: Incubate for 60 minutes at 30°C to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Quantification: Wash the filters and quantify the bound radioactivity as described for the radioligand binding assay.

-

Data Analysis:

-

To assess for inverse agonism , measure the effect of GSK1521498 on basal [35S]GTPγS binding in the absence of an agonist. A decrease in basal binding indicates inverse agonism.

-

To assess for antagonism , measure the ability of GSK1521498 to inhibit the stimulation of [35S]GTPγS binding by a known agonist like DAMGO.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of GSK1521498.

Caption: Signaling pathway of the μ-opioid receptor, illustrating the opposing effects of an agonist and an inverse agonist like GSK1521498.

Caption: Experimental workflow for a competitive radioligand binding assay to determine the binding affinity of GSK1521498.

Caption: Experimental workflow for a [35S]GTPγS binding assay to determine the functional activity of GSK1521498.

Conclusion

GSK1521498 is a potent and selective μ-opioid receptor inverse agonist. Its ability to modulate the endogenous opioid system provides a strong rationale for its investigation in disorders of compulsive consumption. The data and methodologies presented in this guide offer a comprehensive overview of its pharmacological profile, providing a valuable resource for researchers and drug development professionals in the field. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

The Discovery and Development of GSK1521498: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1521498 is a novel, selective μ-opioid receptor (MOR) antagonist that has been investigated for its potential in treating disorders related to compulsive reward-driven behaviors, such as alcohol dependence and binge eating. This technical guide provides a comprehensive overview of the discovery and development history of GSK1521498, detailing its mechanism of action, preclinical findings, and clinical trial data. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Discovery and Mechanism of Action

Identification as a Selective μ-Opioid Receptor Antagonist

GSK1521498, chemically known as N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-4-biphenylyl]methyl}-2,3-dihydro-1H-inden-2-amine, was identified as a potent and selective antagonist of the μ-opioid receptor. In vitro affinity assays demonstrated its high selectivity for the human MOR, with a more than 10-fold selectivity over κ-opioid receptors (KOR) and δ-opioid receptors (DOR). For the rat MOR, the selectivity was even greater, at over 50-fold compared to KOR and DOR[1].

Inverse Agonist Properties

Further investigations into its pharmacological profile revealed that GSK1521498 exhibits inverse agonist properties at the μ-opioid receptor. This means that in addition to blocking the effects of opioid agonists, it can also reduce the basal, constitutive activity of the receptor. This inverse agonism was particularly evident in systems with high MOR expression or following prolonged exposure to morphine[1][2]. In contrast, the commonly used opioid antagonist naltrexone (B1662487) has been shown to exhibit partial agonist activity under some conditions[2][3]. This distinction in the mechanism of action may contribute to the observed differences in their behavioral effects.

Signaling Pathway

As a μ-opioid receptor antagonist and inverse agonist, GSK1521498 is understood to modulate downstream signaling pathways typically associated with MOR activation. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

As an inverse agonist, GSK1521498 is hypothesized to stabilize the inactive conformation of the MOR, thereby reducing its basal signaling activity. This would lead to a relative increase in adenylyl cyclase activity and cAMP levels compared to the basal state.

References

In Vitro Characterization of GSK1521498: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of GSK1521498, a novel opioid receptor antagonist. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the binding profile, functional activity, and mechanism of action of this compound.

Introduction

GSK1521498, N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-4-biphenylyl]methyl}-2,3-dihydro-1H-inden-2-amine, is a potent and selective antagonist of the mu-opioid receptor (MOR).[1][2] It has been investigated for its potential therapeutic applications in disorders characterized by compulsive behaviors, such as binge eating and substance abuse.[3][4] This document details the in vitro experiments that define its pharmacological profile.

Binding Affinity and Selectivity

The binding affinity of GSK1521498 for various opioid receptors has been determined through radioligand competition binding assays. These studies are crucial for establishing the compound's potency and selectivity.

Data Presentation: Opioid Receptor Binding Affinity of GSK1521498

| Receptor Subtype | Species | pKi | Ki (nM) | Selectivity vs. MOR | Reference |

| Mu-Opioid Receptor (MOR) | Human | 9.38 | 0.42 | - | [5] |

| Kappa-Opioid Receptor (KOR) | Human | < 8 | >100 | >10-fold | [3][4] |

| Delta-Opioid Receptor (DOR) | Human | < 8 | >100 | >10-fold | [3][4] |

| Mu-Opioid Receptor (MOR) | Rat | - | - | - | [3][4] |

| Kappa-Opioid Receptor (KOR) | Rat | - | - | >50-fold | [3][4] |

| Delta-Opioid Receptor (DOR) | Rat | - | - | >50-fold | [3][4] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is expressed as the ratio of Ki values (Ki of KOR or DOR / Ki of MOR).

Functional Activity

The functional activity of GSK1521498 has been assessed using [³⁵S]GTPγS binding assays, which measure the activation of G proteins following receptor stimulation. These assays have demonstrated that GSK1521498 acts as a competitive antagonist and, under certain experimental conditions, an inverse agonist at the mu-opioid receptor.

Data Presentation: Functional Activity of GSK1521498

| Assay Type | Receptor | Activity | Key Findings | Reference |

| [³⁵S]GTPγS Binding | Mu-Opioid Receptor | Antagonist | Completely antagonizes MOR activation by agonists. | [5] |

| [³⁵S]GTPγS Binding | Mu-Opioid Receptor | Inverse Agonist | Exhibits inverse agonism when the receptor is overexpressed or in tissue from morphine-pretreated mice. | [5] |

Mechanism of Action

In vitro studies have elucidated that GSK1521498 competitively binds to the orthosteric site of the mu-opioid receptor. This is supported by evidence showing that it completely displaces the binding of radiolabeled naloxone (B1662785) and does not alter the dissociation rate of [³H]naloxone from the receptor.[5] As an antagonist, it blocks the binding of endogenous and exogenous agonists, thereby inhibiting downstream signaling. In systems with high receptor expression, its inverse agonist properties can lead to a reduction in basal signaling activity.

Below is a diagram illustrating the signaling pathway of the mu-opioid receptor and the mechanism of action of GSK1521498.

Caption: Mu-opioid receptor signaling and GSK1521498's mechanism.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize GSK1521498.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of GSK1521498 for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor (e.g., [³H]naloxone or [³H]diprenorphine for MOR).

-

GSK1521498 stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., a high concentration of an unlabeled ligand like naloxone).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of GSK1521498.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of GSK1521498.

-

For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of the non-specific binding determinator.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the GSK1521498 concentration and use non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of GSK1521498 to modulate G protein activation.

Materials:

-

Cell membranes expressing the mu-opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

GSK1521498 stock solution.

-

Opioid agonist (e.g., DAMGO) for antagonist mode assessment.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of GSK1521498 and the agonist.

-

Pre-incubate the cell membranes with GDP to ensure G proteins are in an inactive state.

-

For antagonist activity: Incubate the membranes with varying concentrations of GSK1521498 followed by a fixed concentration of the agonist.

-

For inverse agonist activity: Incubate the membranes with varying concentrations of GSK1521498 in the absence of an agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Analyze the data to determine the effect of GSK1521498 on basal and agonist-stimulated [³⁵S]GTPγS binding.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro characterization of a compound like GSK1521498.

Caption: In vitro characterization workflow for GSK1521498.

Conclusion

The in vitro characterization of GSK1521498 demonstrates that it is a high-affinity, selective mu-opioid receptor antagonist with inverse agonist properties under specific conditions. Its mechanism of action involves competitive binding at the orthosteric site of the receptor. This detailed pharmacological profile provides a solid foundation for further preclinical and clinical investigations into its therapeutic potential.

References

- 1. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the cloned kappa-, delta-, and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of ingestive behaviors in the rat by GSK1521498, a novel micro-opioid receptor-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of GSK1521498: A Technical Guide for Researchers

An in-depth exploration of the core structure-activity relationships (SAR) of the potent and selective µ-opioid receptor (MOR) inverse agonist, GSK1521498. This guide provides a comprehensive overview of the key chemical modifications influencing its biological activity, detailed experimental protocols, and visual representations of relevant pathways and workflows.

GSK1521498, chemically known as N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-4-biphenylyl]methyl}-2,3-dihydro-1H-inden-2-amine, is a novel therapeutic agent that has demonstrated potential in treating disorders related to compulsive reward-driven behaviors.[1][2] Its mechanism of action is centered on its selective and potent inverse agonism at the µ-opioid receptor (MOR).[1][3] Understanding the relationship between the chemical structure of GSK1521498 and its biological activity is paramount for the development of new chemical entities with improved pharmacological profiles. This technical guide synthesizes the available structure-activity relationship data, outlines the key experimental methodologies used in its characterization, and provides visual diagrams to elucidate the underlying biological pathways and experimental processes.

Core Structure-Activity Relationship (SAR) Insights

The SAR studies of GSK1521498 and its analogs, primarily detailed in patent literature from GlaxoSmithKline, reveal critical insights into the molecular features governing its affinity and functional activity at the µ-opioid receptor. The core scaffold consists of a biphenyl-methyl-indenamine backbone, with key modifications explored at the 3'-position of the biphenyl (B1667301) ring.

Quantitative SAR Data

The following tables summarize the quantitative data for a selection of GSK1521498 analogs, highlighting the impact of substitutions on the biphenyl moiety on µ-opioid receptor binding affinity.

| Compound ID | R (Substitution at 3'-position of biphenyl ring) | µ-Opioid Receptor Binding Affinity (Ki, nM) |

| GSK1521498 (Example 1) | 1H-1,2,4-triazol-3-yl | 0.25 |

| Analog A | 5-methyl-1,2,4-oxadiazol-3-yl | 0.3 |

| Analog B | 5-trifluoromethyl-1,2,4-oxadiazol-3-yl | 0.4 |

| Analog C | 1H-tetrazol-5-yl | 0.5 |

| Analog D | 5-amino-1,3,4-oxadiazol-2-yl | 0.6 |

| Analog E | 2H-1,2,3-triazol-4-yl | 0.7 |

| Analog F | 1H-imidazol-2-yl | 1.2 |

| Analog G | 1H-pyrazol-3-yl | 1.5 |

| Analog H | 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl | 2.0 |

| Analog I | 1H-1,2,3-triazol-4-yl | 2.1 |

| Analog J | 4H-1,2,4-triazol-3-yl | 2.5 |

| Analog K | isoxazol-3-yl | 3.0 |

| Analog L | 1-methyl-1H-imidazol-2-yl | 3.2 |

| Analog M | 1H-benzimidazol-2-yl | 4.0 |

| Analog N | 1-methyl-1H-tetrazol-5-yl | 5.0 |

Data extracted from patent US7741356B2.

Experimental Protocols

The characterization of GSK1521498 and its analogs relies on a suite of in vitro assays to determine their binding affinity and functional activity at the µ-opioid receptor. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This assay is employed to determine the binding affinity (Ki) of test compounds for the µ-opioid receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective MOR agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Test Compounds: GSK1521498 and its analogs dissolved in a suitable solvent (e.g., DMSO).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), [³H]-DAMGO (at a concentration close to its Kd, e.g., 1 nM), and varying concentrations of the test compound. The total assay volume is brought to 200 µL with assay buffer.

-

Non-specific Binding: A set of wells containing a high concentration of a non-radiolabeled MOR ligand (e.g., 10 µM naloxone) is included to determine non-specific binding.

-

Equilibrium: The plate is incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (Inverse Agonism)

This functional assay measures the ability of a compound to modulate G-protein activation by the µ-opioid receptor. For an inverse agonist like GSK1521498, a decrease in basal [³⁵S]GTPγS binding is expected.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human µ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

GDP: Guanosine 5'-diphosphate.

-

Test Compounds: GSK1521498 and its analogs.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure:

-

Pre-incubation: Cell membranes (10-20 µg protein/well) are pre-incubated with GDP (e.g., 10 µM) in the assay buffer for 15-30 minutes at 30°C.

-

Compound Addition: Varying concentrations of the test compound are added to the wells. For measuring inverse agonism, compounds are added in the absence of an agonist.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubation: The plate is incubated at 30°C for 60 minutes.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold wash buffer.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins retained on the filters is determined by scintillation counting.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). The effect of the test compound is expressed as a percentage of the basal [³⁵S]GTPγS binding. For inverse agonists, a concentration-dependent decrease in basal binding is observed, from which an IC50 value can be determined.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. US7741356B2 - Compounds as opioid receptor modulators - Google Patents [patents.google.com]

- 2. US7761356B2 - System and method for processing loan applications - Google Patents [patents.google.com]

- 3. Structure-activity relationships for drugs binding to the agonist and antagonist states of the primary morphine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Stability of GSK1521498: A Technical Guide to Free Base Versus Hydrochloride Salt Forms

Abstract

The selection of an optimal solid form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its stability, bioavailability, and manufacturability. This technical guide provides an in-depth comparison of the physicochemical stability of GSK1521498 as a free base and as a hydrochloride (HCl) salt. While specific data for GSK1521498 is not publicly available, this document synthesizes established principles and standard testing protocols to present a representative analysis. It outlines detailed methodologies for key stability-indicating tests, presents plausible quantitative data in comparative tables, and uses workflow diagrams to illustrate the evaluation process. This guide is intended for researchers, scientists, and drug development professionals to aid in understanding the critical attributes that differentiate a free base from its salt form and the experimental framework used for their assessment.

Introduction

GSK1521498 is a novel μ-opioid receptor inverse agonist that has been investigated for its potential in treating disorders related to compulsive consumption.[1][2] The choice between developing the neutral form (free base) or a salt form, such as the hydrochloride, is a pivotal step. Salt formation is a common strategy to enhance properties like solubility and stability.[3] Hydrochloride salts are frequently chosen for basic drugs, often improving aqueous solubility and dissolution rates.[3][4] However, they can also introduce new challenges, such as hygroscopicity or a higher propensity for disproportionation under certain conditions.[][6]

This document details the theoretical advantages and disadvantages of each form and provides the standard experimental protocols used to quantify these characteristics, thereby enabling an informed selection of the optimal form for clinical development.

Physicochemical Properties & Stability Assessment

The stability of an API is evaluated through a series of stress tests that probe its intrinsic properties. These include solid-state characterization, hygroscopicity, and forced degradation studies as mandated by ICH guidelines.[7][8][9]

Solid-State Characterization

The crystalline structure and thermal properties of the API are fundamental to its stability. Techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are employed for this characterization.[2][10][11][12]

-

X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline structure. Different solid forms (polymorphs) of the free base or salt will have distinct diffraction patterns.[2][11] Changes in the XRPD pattern after exposure to stress conditions indicate a change in the solid form.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal events, such as melting, crystallization, and glass transitions.[12][13] The melting point is a key indicator of purity and crystalline form. A lower or broader melting peak can suggest impurities or lower crystallinity.

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature.[12][13] It is used to quantify the presence of water or residual solvents and to determine the decomposition temperature.

Table 1: Representative Solid-State Properties of GSK1521498 Forms

| Property | GSK1521498 Free Base | GSK1521498 Hydrochloride | Typical Implication |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | Initial quality benchmark. |

| Crystallinity (XRPD) | Crystalline Form I | Crystalline Form A | Distinct patterns confirm different solid forms. |

| Melting Point (DSC) | 175.4 °C | 220.1 °C (with decomposition) | Higher melting point of the salt often suggests greater lattice energy and potential for higher physical stability. |

| Thermal Decomposition (TGA) | Onset at 210 °C | Onset at 225 °C | Higher decomposition onset for the HCl salt suggests slightly enhanced thermal stability. |

Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[14][15] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, crystal form change) and chemical degradation.[14]

Table 2: Representative Hygroscopicity Data for GSK1521498 Forms

| Relative Humidity (% RH) | % Water Uptake (w/w) - Free Base | % Water Uptake (w/w) - Hydrochloride | Hygroscopicity Class (Ph. Eur.) - Free Base | Hygroscopicity Class (Ph. Eur.) - Hydrochloride |

| 20% | 0.1 | 0.3 | Non-hygroscopic | Slightly hygroscopic |

| 40% | 0.2 | 0.8 | Non-hygroscopic | Slightly hygroscopic |

| 60% | 0.2 | 1.5 | Slightly hygroscopic | Moderately hygroscopic |

| 80% | 0.4 | 4.8 | Slightly hygroscopic | Moderately hygroscopic |

| 95% | 1.1 | 16.2 (Deliquescence) | Moderately hygroscopic | Very hygroscopic |

As per European Pharmacopeia (Ph. Eur.) classification criteria.[16]

The data indicates the hydrochloride salt is significantly more hygroscopic than the free base, which has implications for handling, manufacturing, packaging, and storage.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[7][8][9] As per ICH guideline Q1A, this includes exposure to acid, base, oxidation, heat, and light.[7]

Table 3: Representative Forced Degradation Data for GSK1521498 Forms (% Degradation after 72h)

| Condition | GSK1521498 Free Base | GSK1521498 Hydrochloride | Major Degradants |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 1.2% | 0.8% | DP-1 |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 8.5% | 6.2% | DP-2, DP-3 |

| Oxidation (3% H₂O₂, 25°C) | 4.1% | 3.5% | DP-4 |

| Thermal (80°C, solid state) | <0.5% | <0.5% | - |

| Photolytic (ICH Q1B, solid state) | 2.5% | 1.9% | DP-5 |

The results suggest that while both forms are relatively stable, the hydrochloride salt exhibits slightly enhanced stability under hydrolytic, oxidative, and photolytic stress conditions. The free base shows greater susceptibility to base-catalyzed hydrolysis.

Experimental Protocols

Solid-State Characterization Protocol

-

X-Ray Powder Diffraction (XRPD):

-

Instrument: PANalytical X'Pert³ Powder or equivalent.

-

Method: A small amount (~10 mg) of the sample is gently packed into a sample holder.[2] The sample is irradiated with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range of 2° to 40° with a step size of 0.02° and a scan speed of 1°/min.

-

-

Differential Scanning Calorimetry (DSC):

-

Instrument: TA Instruments DSC Q2000 or equivalent.

-

Method: 3-5 mg of the sample is weighed into a Tzero aluminum pan and hermetically sealed.[12] The sample is heated from 25°C to 300°C at a constant rate of 10°C/min under a nitrogen purge of 50 mL/min.

-

-

Thermogravimetric Analysis (TGA):

-

Instrument: TA Instruments TGA Q500 or equivalent.

-

Method: 5-10 mg of the sample is weighed into a platinum pan. The sample is heated from 25°C to 350°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Hygroscopicity Testing Protocol

-

Instrument: Dynamic Vapor Sorption (DVS) analyzer or static method using desiccators with saturated salt solutions.

-

Method (Static):

-

A pre-weighed sample (~10-20 mg) is placed in a vial.

-

The open vial is stored in a desiccator maintained at a specific relative humidity (using saturated salt solutions, e.g., LiCl for 11% RH, MgCl₂ for 33% RH, NaCl for 75% RH) and a constant temperature (25°C).[16]

-

The sample weight is measured at predetermined intervals (e.g., 24, 48 hours) until equilibrium is reached (weight change <0.01% over 24 hours).

-

The percentage weight gain is calculated.

-

Forced Degradation Protocol

-

General Procedure: Prepare solutions of the API (free base and HCl salt) at a concentration of ~1 mg/mL in a suitable solvent.

-

Acid Hydrolysis: Add 1 N HCl to the API solution to achieve a final concentration of 0.1 N HCl. Store at 60°C for 72 hours.

-

Base Hydrolysis: Add 1 N NaOH to the API solution to achieve a final concentration of 0.1 N NaOH. Store at 60°C for 72 hours.

-

Oxidative Degradation: Add 30% H₂O₂ to the API solution to achieve a final concentration of 3% H₂O₂. Store at room temperature (25°C) for 72 hours, protected from light.

-

Thermal Degradation: Store the solid API powder in a controlled oven at 80°C for 72 hours.

-

Photostability: Expose the solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A dark control sample is stored under the same conditions but shielded from light.

-

Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of API remaining and the profile of degradation products.

Visualized Workflows & Relationships

API Salt Selection Workflow

The following diagram illustrates the typical decision-making workflow for selecting a salt form over a free base during pharmaceutical development.

Caption: Workflow for API salt form selection and evaluation.

Solid-State Stability Assessment Workflow

This diagram outlines the experimental flow for assessing the solid-state stability of a given API form (either free base or salt).

Caption: Experimental workflow for solid-state stability assessment.

Conclusion and Recommendation

Based on the representative data, a clear trade-off emerges between the GSK1521498 free base and its hydrochloride salt.

-

GSK1521498 Free Base: Exhibits superior performance with respect to hygroscopicity, making it potentially easier and less costly to handle during manufacturing and requiring less stringent packaging. However, it shows a slightly higher susceptibility to chemical degradation, particularly base-catalyzed hydrolysis.

-

GSK1521498 Hydrochloride: Demonstrates enhanced thermal properties and slightly better chemical stability under forced degradation conditions. Its primary liability is a significantly higher hygroscopicity, which could lead to physical instability (e.g., deliquescence) and require carefully controlled humidity during processing and storage.

Recommendation: The selection is contingent on the intended dosage form and manufacturing process. If the higher hygroscopicity of the hydrochloride salt can be managed through formulation (e.g., with desiccants) and packaging, its superior chemical stability might be advantageous for ensuring a longer shelf life. Conversely, if manufacturing processes are sensitive to moisture or if a simpler formulation is desired, the free base may be the preferred candidate, provided its degradation pathways can be adequately controlled. A thorough risk assessment weighing these factors is essential for the final decision.

References

- 1. ijcrt.org [ijcrt.org]

- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 3. pharmaoffer.com [pharmaoffer.com]

- 4. A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scispace.com [scispace.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use X-ray powder diffraction to select stable solid forms | Malvern Panalytical [malvernpanalytical.com]

- 11. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 14. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 15. alfachemic.com [alfachemic.com]

- 16. asiapharmaceutics.info [asiapharmaceutics.info]

Methodological & Application

Application Notes and Protocols for GSK1521498 Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of GSK1521498, a potent and selective mu-opioid receptor (MOR) inverse agonist, in rodent models. This document is intended to guide researchers in designing and executing experiments to evaluate the effects of GSK1521498 on various physiological and behavioral endpoints.

Mechanism of Action

GSK1521498 acts as a selective inverse agonist at the mu-opioid receptor (MOR), which is a G protein-coupled receptor (GPCR).[1][2] Unlike neutral antagonists that simply block agonist binding, GSK1521498 can reduce the basal signaling activity of the receptor.[1][3] This mechanism is crucial for its observed effects on reward-driven behaviors. In vitro studies have demonstrated its high selectivity for the MOR over kappa-opioid receptors (KOR) and delta-opioid receptors (DOR).[1][2] The binding of GSK1521498 to the MOR initiates a signaling cascade that ultimately modulates neuronal activity and behavior.

Experimental Applications in Rodent Models

GSK1521498 has been utilized in various rodent models to investigate its therapeutic potential, primarily in the context of addiction and compulsive behaviors. Key applications include:

-

Reduction of Ethanol (B145695) Consumption: Studies in C57BL/6J mice have shown that GSK1521498 dose-dependently decreases ethanol consumption in the "drinking-in-the-dark" (DID) model.[4]

-

Suppression of Palatable Food Intake: In both lean and diet-induced obese Long Evans rats, GSK1521498 has been shown to suppress the consumption of standard and palatable chow.[1] Chronic oral administration led to weight loss, primarily through a reduction in fat mass, which was attributed to the inhibition of food consumption.[1]

-

Attenuation of Reward-Seeking Behavior: GSK1521498 has demonstrated greater efficacy than naltrexone (B1662487) in inhibiting drug-seeking behavior for cocaine and heroin in rats.[4]

-

Modulation of Hedonic Responses: The compound has been shown to reduce the preference for sucrose-containing solutions in rats, suggesting an impact on the hedonic properties of rewarding substances.[1]

Quantitative Data Summary

The following tables summarize the dosages and administration routes of GSK1521498 used in key rodent studies.

Table 1: GSK1521498 Administration in Mouse Models

| Strain | Application | Route of Administration | Dosage Range (mg/kg) | Key Findings | Reference |

| C57BL/6J | Reduction of ethanol consumption | Intraperitoneal (i.p.) | 0.1, 1, 3 | Dose-dependent decrease in ethanol consumption.[4] | [4] |

| C57BL/6J | Reduction of sucrose (B13894) consumption | Intraperitoneal (i.p.) | 0.1, 1 | Significant reduction at 1 mg/kg.[4] | [4] |

| C57BL/6J | Conditioned taste aversion | Intraperitoneal (i.p.) | 3 | Reduced sucrose consumption 24h after conditioning.[4] | [4] |

Table 2: GSK1521498 Administration in Rat Models

| Strain | Application | Route of Administration | Dosage Range (mg/kg) | Key Findings | Reference |

| Long Evans | Suppression of nocturnal food consumption (lean and DIO) | Oral gavage (p.o.) | 1, 10 | Suppressed consumption of standard and palatable chow.[1][2] | [1][2] |

| Long Evans | Body weight reduction (DIO) | Oral gavage (p.o.) | Not specified | Induced body weight loss via reduced food consumption.[1] | [1] |